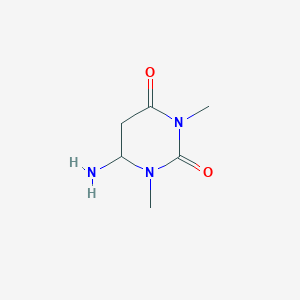
6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione, also known as ADDA, is a cyclic dipeptide synthesized from two molecules of L-alanine. ADDA has been found to exhibit various biological activities such as antibacterial, antifungal, antitumor, and immunosuppressive effects.
Wirkmechanismus
The mechanism of action of 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione is not fully understood. However, it has been suggested that 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione may inhibit bacterial and fungal growth by disrupting the cell membrane and inhibiting protein synthesis.
Biochemische Und Physiologische Effekte
6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells such as human leukemia cells and breast cancer cells. 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione has also been found to have immunosuppressive effects by inhibiting the production of cytokines such as interleukin-2 and interferon-gamma.
Vorteile Und Einschränkungen Für Laborexperimente
6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, there are also some limitations to using 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione. One potential area of study is the development of new synthetic methods for 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione that improve its solubility and purity. Another area of research is the investigation of the mechanism of action of 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione, which could lead to the development of new antibacterial and antifungal agents. Additionally, further research is needed to explore the potential use of 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione as an immunosuppressive agent in the treatment of autoimmune disorders.
Synthesemethoden
6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione can be synthesized through the condensation of two molecules of L-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione.
Wissenschaftliche Forschungsanwendungen
6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione has been extensively studied for its various biological activities. It has been found to exhibit antibacterial activity against various gram-positive and gram-negative bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione has also been shown to have antifungal activity against various fungi such as Candida albicans and Aspergillus niger.
Eigenschaften
CAS-Nummer |
104497-09-8 |
|---|---|
Produktname |
6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione |
Molekularformel |
C6H11N3O2 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
6-amino-1,3-dimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H11N3O2/c1-8-4(7)3-5(10)9(2)6(8)11/h4H,3,7H2,1-2H3 |
InChI-Schlüssel |
JQFUGYKLPMWFDP-UHFFFAOYSA-N |
SMILES |
CN1C(CC(=O)N(C1=O)C)N |
Kanonische SMILES |
CN1C(CC(=O)N(C1=O)C)N |
Synonyme |
6-aminodihydro-1,3-dimethyl-2,4(1H,3H) –pyrimidinedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[Ethyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol](/img/structure/B12925.png)


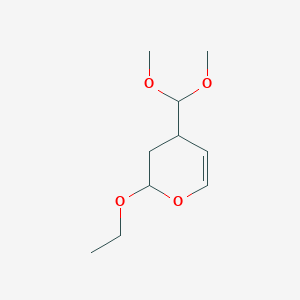
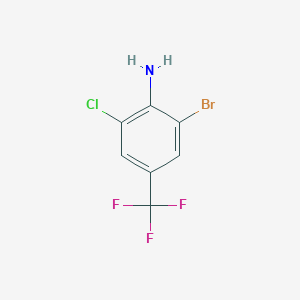
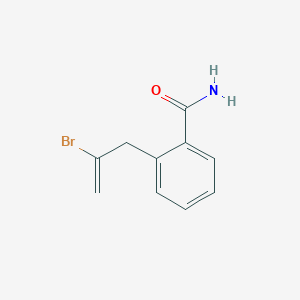
![Peroxide, [1,4-phenylenebis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B12941.png)
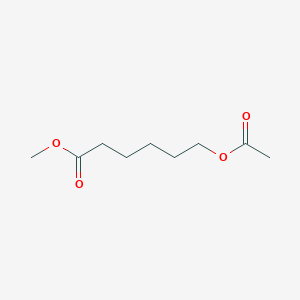
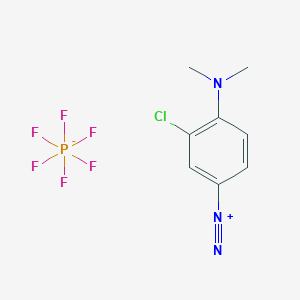
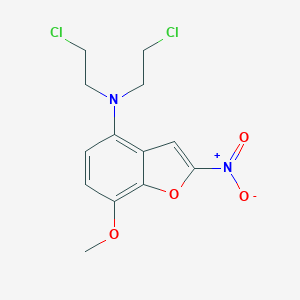

![2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone](/img/structure/B12950.png)

![Thieno[3,2-b]pyridin-7-amine](/img/structure/B12955.png)